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Integrated Safety Profile Across Indications

A large descriptive analysis pooling data from 16 clinical trials (data cutoff August 15, 2024) provides a

comprehensive overview of upadacitinib's safety across its approved indications. The analysis included

8,632 patients over 27,164.2 patient-years of exposure [1].

The table below summarizes the exposure-adjusted incidence rates (per 100 patient-years) for key adverse

events of special interest [1].

Adverse Event of Special Interest
Incidence Rate Range
(per 100 PY)

Notes

Any Treatment-Emergent Adverse
Event (TEAE)

112.0 (AS) to 401.1 (RA) Variation likely due to population

differences [1]

Serious TEAEs 4.5 (AD) to 11.0 (UC) [1]

TEAEs Leading to Discontinuation 2.9 (AS) to 8.3 (UC) [1]

Serious Infection 1.3 to 4.6 [1]

Herpes Zoster 2.4 to 6.6 Higher in RA and PsA vs. active
comparators [1]
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Adverse Event of Special Interest
Incidence Rate Range
(per 100 PY)

Notes

Malignancy (excluding NMSC) 0.2 to 0.9 [1]

Non-Melanoma Skin Cancer (NMSC) 0 to 1.4 Higher in RA and PsA vs. active
comparators [1]

Major Adverse Cardiovascular
Event (MACE)

0 to 0.5 [1]

Venous Thromboembolism (VTE) 0 to 0.9 [1]

Elevated Creatine Kinase 0 to 9.2 Higher in RA and PsA vs. active

comparators [1]

This integrated analysis concluded that the safety profile of upadacitinib was consistent with previous

reports and remained stable over time, supporting its long-term use in chronic conditions [1].

Dose-Dependent Adverse Events

A 2025 systematic review and meta-analysis of 18 randomized controlled trials provides further insight into

risks compared to placebo and highlights dose-dependent relationships for certain AEs [2].

The table below shows the spectrum of adverse events with different upadacitinib doses versus placebo [2].

Adverse Event
Upadacitinib 15 mg vs.
Placebo

Upadacitinib 30 mg vs.
Placebo

Any Adverse Event Significantly Higher Significantly Higher

Herpes Zoster Significantly Higher Significantly Higher

Hepatic Disorder Significantly Higher Significantly Higher (Dose-

dependent)
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Adverse Event
Upadacitinib 15 mg vs.
Placebo

Upadacitinib 30 mg vs.
Placebo

Increased Creatine
Phosphokinase

Significantly Higher Significantly Higher

Neutropenia Significantly Higher Significantly Higher (Dose-

dependent)

Acne Significantly Higher Significantly Higher (Dose-

dependent)

Any Infection Not Significant Significantly Higher

Serious Infection Not Significant Significantly Higher

Lymphopenia Not Significant Significantly Higher

Malignancy (excluding NMSC) Not Significant Significantly Higher

MACE, VTE, Renal Dysfunction,
NMSC

No Significant Association No Significant Association

This meta-analysis found that the risks of hepatic disorder, neutropenia, and acne exhibited a clear dose-

dependent relationship [2].

Mechanism of Action and Safety Implications

Upadacitinib is an oral, selective, and reversible inhibitor of the Janus kinase (JAK) family of enzymes,

with greater inhibitory potency for JAK1 relative to JAK2, JAK3, and TYK2 [3] [4]. It functions by blocking

the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in

inflammatory diseases [3] [5].

The diagram below illustrates the mechanism of JAK-STAT pathway inhibition.
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Figure 1: Upadacitinib inhibits cytokine signaling by targeting JAK enzymes, preventing STAT protein

phosphorylation, dimerization, and nuclear translocation, thereby blocking the transcription of pro-

inflammatory genes. [3] [4] [5]
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This selectivity for JAK1 is thought to influence its efficacy and safety profile, potentially offering a

different benefit-risk balance compared to less selective JAK inhibitors [3] [2].

Data Sources and Methodologies

The safety profile is characterized by several data sources, each with distinct methodologies.

Source Type Description Key Methodologies

Clinical Trial Integrated
Analysis [1]

Pre-marketing and post-

marketing trial data;
controlled, systematic.

Pooled data from 16 Phase 3 trials; TEAEs

reported as exposure-adjusted incidence rates
per 100 patient-years.

Systematic Review &
Meta-Analysis [2]

Statistically combines
results from multiple

RCTs; high level of
evidence.

Pre-registered protocol (PROSPERO);
searched PubMed, EMBASE, Cochrane; used

Cochrane Risk of Bias tool; calculated pooled
risk ratios (Mantel-Haenszel).

Pharmacovigilance
Studies (FAERS) [6] [7]

[8]

Post-marketing real-
world data; detects

potential signals.

Disproportionality analysis using ROR, PRR;
data mined from public FAERS database;

identifies "signals" of disproportionate
reporting.

Clinical Implications and Recommendations

For clinicians and researchers, the following points are critical:

Vigilance for Common AEs: Be alert for herpes zoster, acne, elevated CPK, and neutropenia,
which occur at higher rates with upadacitinib than placebo. Hepatic disorder, neutropenia, and
acne appear to be dose-dependent [2].
Serious Infection Risk: The risk of serious infections exists across all JAK inhibitors. Patients should

be closely monitored, and active tuberculosis and invasive fungal infections should be ruled out
before and during therapy [1] [4] [5].

Patient-Specific Risk Assessment: The meta-analysis did not find a significant association with
MACE, VTE, or renal dysfunction, but the FDA Boxed Warning for the JAK inhibitor class remains. A

patient's individual cardiovascular and cancer risk should be evaluated before treatment [2] [4].
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Real-World Signals: Pharmacovigilance studies suggest monitoring for unexpected events like renal,

urinary, and reproductive system disorders, though clinical relevance requires confirmation [6] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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